2-(Piperazin-1-ylmethyl)phenol dihydrochloride
Overview
Description
“2-(Piperazin-1-ylmethyl)phenol dihydrochloride” is a chemical compound with the CAS Number: 1177360-33-6 . It has a molecular weight of 265.18 . The compound is typically in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C11H16N2O.2ClH . The InChI code for this compound is 1S/C11H16N2O.2ClH/c14-11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;;/h1-4,12,14H,5-9H2;2*1H .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 265.18 . The InChI code for this compound is 1S/C11H16N2O.2ClH/c14-11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;;/h1-4,12,14H,5-9H2;2*1H .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) explored the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds, synthesized through the Mannich reaction, displayed significant antidepressant and antianxiety activities in albino mice, as assessed by behavioral tests (Kumar et al., 2017).
Corrosion Inhibition in Industrial Applications
Yadav et al. (2016) investigated benzimidazole derivatives, including 2-(1-((piperazine-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)phenol (PzMBP), as corrosion inhibitors for N80 steel in hydrochloric acid. These compounds showed high corrosion inhibition efficiency, suggesting their utility in protecting industrial materials (Yadav et al., 2016).
Crystal Structure Analysis
Petrus et al. (2012) conducted a structural analysis of Fluphenazine dihydrochloride dimethanol solvate, which includes a piperazine ring similar to 2-(Piperazin-1-ylmethyl)phenol dihydrochloride. The study provided insights into the molecular conformation and crystal structure, enhancing understanding of such compounds (Petrus et al., 2012).
Anticancer Potential
Manna et al. (2019) synthesized Schiff base coordinated copper(II) complexes using 2-([2-(piperazin-yl)ethylimino]methyl)phenol. These complexes exhibited DNA/protein binding and in vitro anticancer activity against human breast cancer cell lines, indicating potential therapeutic applications (Manna et al., 2019).
Electrochemical and Kinetic Studies
Bharathi et al. (2007) explored the synthesis and properties of copper(II), nickel(II), and zinc(II) acetate complexes derived from phenol-based ligands, including those with piperazine arms. These studies contribute to understanding the electrochemical and kinetic properties of such compounds (Bharathi et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)phenol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;;/h1-4,12,14H,5-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFYMUMTWXGBMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177360-33-6 | |
Record name | 2-[(piperazin-1-yl)methyl]phenol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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